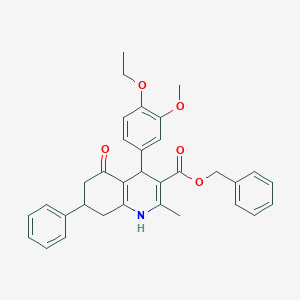![molecular formula C18H22N6S3 B5052258 3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B5052258.png)
3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[107002,607,11013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as cyclization, sulfonation, and nitration. These intermediates are then subjected to further reactions, including alkylation and thiolation, to introduce the propylsulfanyl groups and complete the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce various amines.
科学的研究の応用
3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a subject of interest in studies related to organic synthesis and reaction mechanisms.
Biology: Its potential biological activity is being explored for applications in drug discovery and development.
Medicine: The compound’s interactions with biological targets are being investigated for potential therapeutic uses.
Industry: Its chemical properties make it suitable for use in the development of new materials and industrial processes.
作用機序
The mechanism of action of 3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfur- and nitrogen-containing pentacyclic structures, such as:
- N-naphthalen-1-yl-2-(19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-ylsulfanyl)acetamide .
- N-Benzyl-2-[(9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide.
Uniqueness
What sets 3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene apart is its specific arrangement of sulfur and nitrogen atoms, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3,8-bis(propylsulfanyl)-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6S3/c1-3-9-25-17-21-19-14-13-11-7-5-6-8-12(11)27-15(13)24-16(23(14)17)20-22-18(24)26-10-4-2/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHPNBRSCYNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C5=NN=C(N52)SCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5052200.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5052205.png)
![2-methyl-1-oxido-3-thiophen-2-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide](/img/structure/B5052213.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol](/img/structure/B5052229.png)
![N-(2,4-dimethylpentan-3-yl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5052240.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5052245.png)
![1-(1H-benzimidazol-1-yl)-3-[(1-bromonaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B5052250.png)
![1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE](/img/structure/B5052252.png)
![2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)
![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5052271.png)
![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![2-[Bis(butylsulfonyl)methylidene]imidazolidine](/img/structure/B5052292.png)

